molecular formula C24H24ClN3O3 B5109445 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide

2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide

Cat. No. B5109445
M. Wt: 437.9 g/mol
InChI Key: WLSCDMBSZKTIQC-UHFFFAOYSA-N
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Description

2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide, also known as ACQMB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of interest due to its ability to bind to certain receptors in the brain, which can lead to changes in behavior and physiological processes. In

Scientific Research Applications

2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to bind to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. This binding can lead to changes in behavior and physiological processes, which can be studied in animal models. 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide has also been studied for its potential use in the treatment of certain neurological disorders, including Parkinson's disease and schizophrenia.

Mechanism of Action

The mechanism of action of 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide involves its binding to certain receptors in the brain. Specifically, it has been shown to bind to the dopamine D2 receptor and the sigma-1 receptor. This binding can lead to changes in the release of certain neurotransmitters, including dopamine and glutamate. These changes can lead to alterations in behavior and physiological processes.
Biochemical and Physiological Effects
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide has been shown to have several biochemical and physiological effects. In animal models, it has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase dopamine release in certain brain regions. Additionally, 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide has been shown to have analgesic effects, reducing pain perception in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide in lab experiments is its ability to bind to specific receptors in the brain, allowing for the study of the effects of receptor activation or inhibition. Additionally, 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide has been shown to have potential therapeutic applications in the treatment of neurological disorders. However, one limitation of using 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research involving 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide. One area of interest is the potential use of 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide in the treatment of neurological disorders, including Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide and its effects on neurotransmitter release. Finally, future studies could investigate the potential for 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide to bind to other receptors in the brain, which could lead to new therapeutic applications.

Synthesis Methods

The synthesis of 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide involves several steps, including the reaction of 5-chloro-2-nitrobenzoic acid with thionyl chloride to form 5-chloro-2-nitrobenzoyl chloride. This is then reacted with 3-quinolinemethanol to form 5-chloro-2-nitro-N-(3-quinolinylmethyl)benzamide. This compound is then reacted with piperidine and acetic anhydride to form 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide.

properties

IUPAC Name

2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-(quinolin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c1-16(29)28-10-8-20(9-11-28)31-23-7-6-19(25)13-21(23)24(30)27-15-17-12-18-4-2-3-5-22(18)26-14-17/h2-7,12-14,20H,8-11,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSCDMBSZKTIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Cl)C(=O)NCC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide

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